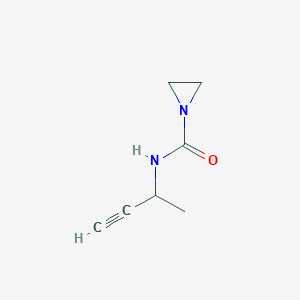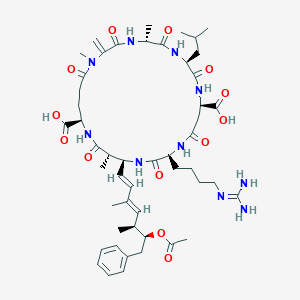
2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide is not fully understood, but it is believed to interact with specific targets in cells to produce its biological effects. Some studies have suggested that it may inhibit the activity of certain enzymes or interfere with the function of specific receptors.
Biochemical and Physiological Effects:
Studies have shown that 2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide exhibits a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and modulate the activity of certain enzymes involved in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide in lab experiments is that it is relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide. Some possible areas of investigation include further studies of its mechanism of action, the development of new synthetic methods for its preparation, and the design and testing of new derivatives with improved biological activity. Additionally, its potential as a therapeutic agent for the treatment of cancer and other diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide involves the reaction of 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid with dipropylamine in the presence of a suitable coupling agent such as N,N'-carbonyldiimidazole. The reaction proceeds smoothly to give the desired product in good yield and purity.
Applications De Recherche Scientifique
2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, a ligand for the design of new catalysts, and a potential therapeutic agent for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
147396-47-2 |
|---|---|
Nom du produit |
2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide |
Formule moléculaire |
C12H22N4O2 |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
2-(dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H22N4O2/c1-4-7-16(8-5-2)9-10(17)13-12-15-14-11(6-3)18-12/h4-9H2,1-3H3,(H,13,15,17) |
Clé InChI |
AXUIPVXPNFQFIM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC(=O)NC1=NN=C(O1)CC |
SMILES canonique |
CCCN(CCC)CC(=O)NC1=NN=C(O1)CC |
Autres numéros CAS |
147396-47-2 |
Synonymes |
2-(dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)
